REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([F:15])=[C:4]([C:11](F)(F)[F:12])[C:5]([F:10])=[C:6]([Cl:9])[C:7]=1[F:8].ClS(O)(=O)=[O:18]>>[Cl:1][C:2]1[C:3]([F:15])=[C:4]([C:5]([F:10])=[C:6]([Cl:9])[C:7]=1[F:8])[C:11]([F:12])=[O:18]
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Name
|
|
Quantity
|
520 g
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Type
|
reactant
|
Smiles
|
ClC=1C(=C(C(=C(C1F)Cl)F)C(F)(F)F)F
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Name
|
|
Quantity
|
400 g
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)O
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Type
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CUSTOM
|
Details
|
whilst stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
is heated for 4 hours
|
Duration
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4 h
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Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=C(C(=O)F)C(=C(C1F)Cl)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 392 g | |
YIELD: CALCULATEDPERCENTYIELD | 82.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |